![molecular formula C14H10ClFN2O4 B2635004 1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1524717-52-9](/img/structure/B2635004.png)

1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

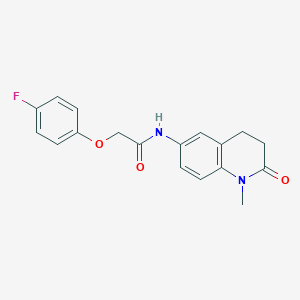

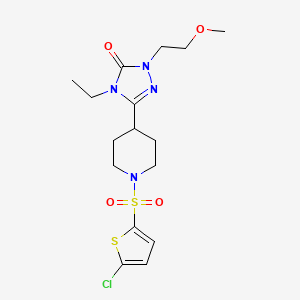

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a carboxylic acid group (COOH), an amide group (CONH2), and a fluorophenyl group (C6H4F). The exact 3D structure would need to be determined through techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the carboxylic acid group could participate in acid-base reactions, the amide group could undergo hydrolysis, and the fluorophenyl group could be involved in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid and amide groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .

科学的研究の応用

Synthesis and Biological Activity

Anticancer Applications : Research on compounds structurally related to the specified chemical has shown significant applications in the development of anticancer drugs. For instance, derivatives like 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid have been identified as important intermediates for biologically active anticancer drugs. The efficient synthesis of these compounds underscores their potential in drug development processes (Zhang et al., 2019).

Kinase Inhibition for Cancer Treatment : Another study highlights the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound that inhibits the Met kinase superfamily. This inhibition is crucial for treating cancer, indicating the compound's therapeutic potential (Schroeder et al., 2009).

Chemical Synthesis and Characterization

Diversity-Oriented Synthesis : The versatility of the dihydropyridine core is further exemplified by research into diversity-oriented synthesis strategies. For example, a study on the synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides demonstrates a method to create a library of compounds with potential applications in drug discovery and material science (Baškovč et al., 2012).

Antibacterial Activity : The structural framework of the specified chemical also lends itself to modifications yielding compounds with significant antibacterial properties. A notable example includes the synthesis of novel quinolones with substituted dicarboxylic acid groups, exhibiting promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Kumar et al., 2014).

Material Science and Non-Linear Optical Properties

Computational Studies and NLO Properties : Compounds related to the specified chemical have been synthesized and analyzed for their non-linear optical (NLO) properties, demonstrating potential applications in material science. Computational and experimental studies provide insights into the molecular structure and NLO behavior, underscoring the utility of these compounds in developing advanced materials with specialized optical properties (Jayarajan et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O4/c15-10-5-9(16)2-3-11(10)17-12(19)7-18-6-8(14(21)22)1-4-13(18)20/h1-6H,7H2,(H,17,19)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQWACJSUIAVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)

![tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2634931.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)

![3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine](/img/structure/B2634937.png)

![4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2634940.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634943.png)